molecular formula C8H9NO2 B119121 3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one CAS No. 154928-96-8

3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one

Cat. No. B119121
M. Wt: 151.16 g/mol
InChI Key: PMQWKMQZFCTURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one, commonly known as MDL-105,519, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in their ring structure. MDL-105,519 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism Of Action

MDL-105,519 exerts its biological effects through various mechanisms of action. It has been found to bind to the GABA receptor, leading to increased GABAergic neurotransmission and subsequent anticonvulsant effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs).

Biochemical And Physiological Effects

MDL-105,519 has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. MDL-105,519 has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity. In addition, MDL-105,519 has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.

Advantages And Limitations For Lab Experiments

MDL-105,519 has several advantages for use in lab experiments. It has a well-defined chemical structure and can be easily synthesized in high yield and purity. MDL-105,519 has also been extensively studied, and its biological effects are well-characterized. However, there are some limitations to the use of MDL-105,519 in lab experiments. It has been found to be relatively unstable in solution, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on MDL-105,519. One potential area of research is its use in the treatment of epilepsy. MDL-105,519 has been found to have anticonvulsant activity in animal models, and further research is needed to determine its efficacy and safety in humans. Another potential area of research is its use in the treatment of depression and anxiety disorders. MDL-105,519 has been found to have anxiolytic and antidepressant effects, and further research is needed to determine its potential as a therapeutic agent. Finally, MDL-105,519 could be further studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of MDL-105,519 involves the reaction of 3-methyl-4-nitrophenyl isocyanate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then reduced using a reducing agent to obtain MDL-105,519 in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

MDL-105,519 has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including GABA receptor modulation, anticonvulsant activity, and neuroprotective effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.

properties

CAS RN

154928-96-8

Product Name

3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-methyl-6,7-dihydro-4H-1,2-benzoxazol-5-one

InChI

InChI=1S/C8H9NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4H2,1H3

InChI Key

PMQWKMQZFCTURN-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1CC(=O)CC2

Canonical SMILES

CC1=NOC2=C1CC(=O)CC2

synonyms

1,2-Benzisoxazol-5(4H)-one,6,7-dihydro-3-methyl-(9CI)

Origin of Product

United States

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